Cas no 1805561-15-2 (4-Amino-3-bromopyridine-2-methanol)
4-Amino-3-bromopyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-3-bromopyridine-2-methanol
-
- Inchi: 1S/C6H7BrN2O/c7-6-4(8)1-2-9-5(6)3-10/h1-2,10H,3H2,(H2,8,9)
- InChI Key: GIUAXJTXBTZEFG-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CN=C1CO)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- XLogP3: 0
- Topological Polar Surface Area: 59.1
4-Amino-3-bromopyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016432-250mg |
4-Amino-3-bromopyridine-2-methanol |
1805561-15-2 | 95% | 250mg |
$989.80 | 2022-04-01 | |
| Alichem | A029016432-1g |
4-Amino-3-bromopyridine-2-methanol |
1805561-15-2 | 95% | 1g |
$3,068.70 | 2022-04-01 |
4-Amino-3-bromopyridine-2-methanol Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-Amino-3-bromopyridine-2-methanol
Introduction to 4-Amino-3-bromopyridine-2-methanol (CAS No. 1805561-15-2)
4-Amino-3-bromopyridine-2-methanol is a significant intermediate in the field of pharmaceutical and agrochemical research, characterized by its versatile structural framework. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1805561-15-2, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The presence of both amino and hydroxyl functional groups, alongside a bromine substituent, makes it a valuable building block for further chemical modifications and derivatization.
The molecular structure of 4-Amino-3-bromopyridine-2-methanol consists of a pyridine core, which is a common scaffold in many pharmacologically active compounds. The pyridine ring is electron-deficient, making it susceptible to nucleophilic substitution reactions, which are pivotal in medicinal chemistry for constructing more complex molecules. The amino group at the 4-position and the hydroxyl group at the 2-position provide additional reactivity, enabling the formation of amides, esters, and other functional derivatives. Meanwhile, the bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the introduction of aryl or heteroaryl groups into the molecule.
In recent years, 4-Amino-3-bromopyridine-2-methanol has been explored in various research avenues, particularly in the development of novel therapeutic agents. One notable area of interest is its role in designing kinase inhibitors, which are crucial in targeting cancer and inflammatory diseases. The pyridine scaffold is frequently found in kinase inhibitors due to its ability to interact with metal ions and aromatic residues in the active sites of these enzymes. For instance, studies have demonstrated that pyridine-based inhibitors can effectively disrupt ATP binding pockets in kinases, thereby inhibiting their activity.
Moreover, the compound has shown promise in the synthesis of antiviral agents. The structural features of 4-Amino-3-bromopyridine-2-methanol allow for modifications that can mimic natural substrates or interfere with viral replication mechanisms. Researchers have investigated its derivatives as potential inhibitors of viral proteases and polymerases, highlighting its versatility as a starting material for antiviral drug discovery.
The agrochemical industry has also recognized the utility of 4-Amino-3-bromopyridine-2-methanol in developing novel pesticides and herbicides. Pyridine derivatives are known for their efficacy in crop protection due to their ability to interact with biological targets in pests and weeds. By leveraging the reactivity of this compound, scientists have synthesized compounds that exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation.
Recent advancements in synthetic methodologies have further enhanced the applicability of 4-Amino-3-bromopyridine-2-methanol. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this intermediate. These innovations not only improve yield but also reduce reaction times, making it more feasible for industrial applications. Additionally, green chemistry principles have been integrated into its synthesis, emphasizing minimal waste generation and sustainable practices.
The role of computational chemistry in designing derivatives of 4-Amino-3-bromopyridine-2-methanol cannot be overstated. Molecular modeling and virtual screening techniques allow researchers to predict the binding affinity and pharmacokinetic properties of potential drug candidates before conducting costly wet-lab experiments. This approach has accelerated the drug discovery process significantly, enabling faster identification of promising leads.
In conclusion,4-Amino-3-bromopyridine-2-methanol (CAS No. 1805561-15-2) is a multifaceted intermediate with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, its importance in modern chemical biology is set to grow even further.
1805561-15-2 (4-Amino-3-bromopyridine-2-methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)